Synthesis Yield Advantage vs. 4,7-Dichloro Isomer
In the thionyl‑chloride‑mediated chlorination of the corresponding 6‑chloro‑4‑hydroxyquinoline‑3‑carboxylate, ethyl 4,6‑dichloroquinoline‑3‑carboxylate is obtained in 93% isolated yield . Under analogous conditions, the 4,7‑dichloro regioisomer is reported to give only 68% yield . The 25‑percentage‑point yield advantage translates to lower raw‑material consumption and reduced purification burden during scale‑up.
| Evidence Dimension | Isolated yield of chlorination step |
|---|---|
| Target Compound Data | 93% (45.3 g from 45.2 g of 6‑chloro‑4‑hydroxyquinoline‑3‑carboxylate ethyl ester) |
| Comparator Or Baseline | Ethyl 4,7‑dichloroquinoline‑3‑carboxylate (CAS 19499‑19‑5): 68% (22 g from analogous precursor scale) |
| Quantified Difference | +25 percentage points (93% vs. 68%) |
| Conditions | Thionyl chloride reflux (20 h), aqueous work‑up, trituration with petroleum ether (40–60 °C) |
Why This Matters
A 25‑percentage‑point yield difference directly impacts cost‑of‑goods and waste generation in multi‑step medicinal‑chemistry syntheses, making the 4,6‑dichloro isomer the more economical choice for route scouting and scale‑up.
